

# Spectroscopic Analysis of 1,2-Hexadecanediol: A Technical Guide to Structural Elucidation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Hexadecanediol

Cat. No.: B1668426

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of **1,2-Hexadecanediol**, a long-chain diol with applications in various scientific and industrial fields, including cosmetics and drug formulation. The structural elucidation of this compound is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to confirm the molecular structure of **1,2-Hexadecanediol**, complete with detailed experimental protocols and data interpretation.

## Spectroscopic Data Summary

The structural integrity of **1,2-Hexadecanediol** can be unequivocally confirmed through the synergistic interpretation of data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR Spectroscopy. The quantitative data obtained from these analyses are summarized in the tables below for straightforward reference and comparison.

### $^1\text{H}$ NMR Spectral Data

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The  $^1\text{H}$  NMR spectrum of **1,2-Hexadecanediol** is characterized by distinct signals corresponding to the terminal methyl group, the long methylene chain, and the protons associated with the diol moiety.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.64	Multiplet	1H	H-2 (CHOH)
~3.40	Multiplet	2H	H-1 (CH <sub>2</sub> OH)
~1.25	Broad Singlet	26H	H-4 to H-15 (- (CH <sub>2</sub> ) <sub>12</sub> -)
~1.56	Multiplet	2H	H-3 (CH <sub>2</sub> )
~0.88	Triplet	3H	H-16 (CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and their chemical environments. The <sup>13</sup>C NMR spectrum of **1,2-Hexadecanediol** displays characteristic peaks for the two carbons of the diol group, the long aliphatic chain, and the terminal methyl carbon.

Chemical Shift ( $\delta$ ) ppm	Assignment
~74.8	C-2 (CHOH)
~66.9	C-1 (CH <sub>2</sub> OH)
~33.5	C-3
~31.9	Methylene Chain
~29.7	Methylene Chain
~29.4	Methylene Chain
~25.9	Methylene Chain
~22.7	C-15
~14.1	C-16 (CH <sub>3</sub> )

## Mass Spectrometry Data

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common method for the analysis of such compounds. The mass spectrum of **1,2-Hexadecanediol** will exhibit a molecular ion peak ( $M^+$ ) and several characteristic fragment ions.

m/z	Relative Intensity	Assignment
258.4	Low	$[M]^+$ (Molecular Ion)
227	Moderate	$[M - CH_2OH]^+$
197	Moderate	$[M - C_4H_9O]^+$
69	High	$[C_5H_9]^+$
57	High	$[C_4H_9]^+$
97	Moderate	$[C_7H_{13}]^+$

## Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **1,2-Hexadecanediol** is dominated by absorptions corresponding to the hydroxyl and aliphatic C-H bonds.

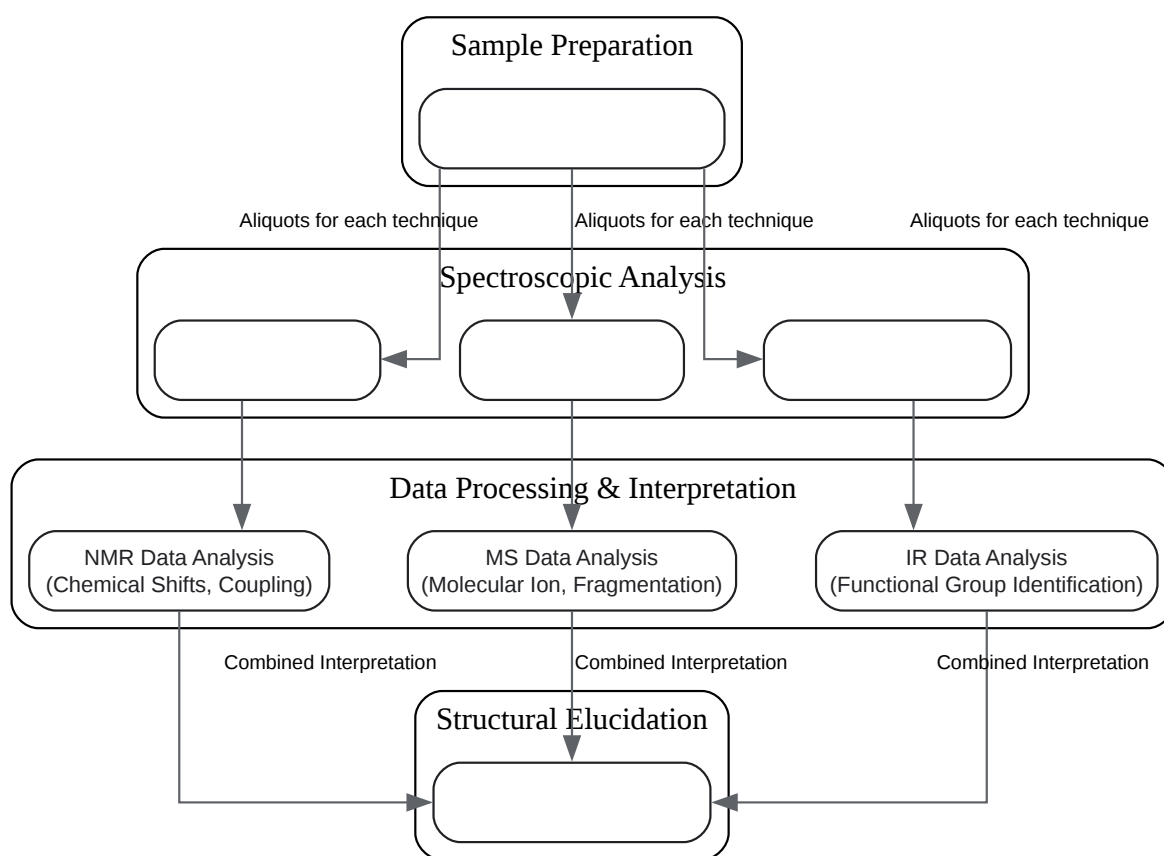
Frequency ( $cm^{-1}$ )	Intensity	Assignment
~3300	Broad, Strong	O-H stretch (hydrogen-bonded)
2917	Strong	C-H stretch (asymmetric, $CH_2$ )
2849	Strong	C-H stretch (symmetric, $CH_2$ )
1465	Medium	C-H bend (scissoring, $CH_2$ )
1060	Medium	C-O stretch (secondary alcohol)
1030	Medium	C-O stretch (primary alcohol)

## Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the spectroscopic analysis of **1,2-Hexadecanediol**.

### Overall Spectroscopic Workflow

The structural elucidation of **1,2-Hexadecanediol** follows a logical workflow, beginning with sample preparation and culminating in the comprehensive analysis of data from multiple spectroscopic techniques.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Hexadecanediol: A Technical Guide to Structural Elucidation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668426#spectroscopic-analysis-of-1-2-hexadecanediol-for-structural-elucidation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)